Lobolide

Description

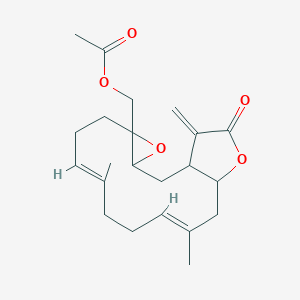

Structure

2D Structure

3D Structure

Properties

CAS No. |

64180-71-8 |

|---|---|

Molecular Formula |

C22H30O5 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

[(8E,12E)-9,13-dimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadeca-8,12-dien-5-yl]methyl acetate |

InChI |

InChI=1S/C22H30O5/c1-14-7-5-8-15(2)11-19-18(16(3)21(24)26-19)12-20-22(27-20,10-6-9-14)13-25-17(4)23/h8-9,18-20H,3,5-7,10-13H2,1-2,4H3/b14-9+,15-8+ |

InChI Key |

FZPXORVKUGLVCP-LPSKSUNQSA-N |

SMILES |

CC1=CCCC2(C(O2)CC3C(CC(=CCC1)C)OC(=O)C3=C)COC(=O)C |

Isomeric SMILES |

C/C/1=C\CCC2(C(O2)CC3C(C/C(=C/CC1)/C)OC(=O)C3=C)COC(=O)C |

Canonical SMILES |

CC1=CCCC2(C(O2)CC3C(CC(=CCC1)C)OC(=O)C3=C)COC(=O)C |

Other CAS No. |

64180-71-8 |

Synonyms |

lobolide |

Origin of Product |

United States |

Research Methodologies for Lobolide Source and Isolation

Marine Organism Collection and Species-Specific Identification (e.g., Lobophytum soft corals)

The primary source of lobolide is soft corals belonging to the genus Lobophytum. dntb.gov.uamdpi.comresearchgate.net These corals are found throughout the Indo-Pacific region. whitecorals.com Collection of Lobophytum specimens for natural product research typically involves methods such as SCUBA diving and hand-picking from coral reef regions. recordsofzsi.com

Accurate species identification of Lobophytum is crucial due to the potential for variations in secondary metabolite profiles between species. While live Lobophytum colonies are often referred to as finger leather coral due to their morphology, distinguishing between the over 60 described species based solely on live appearance can be challenging. whitecorals.com Definitive species identification often relies on the microscopic examination of sclerites, which are calcareous needles providing structural support to the coral tissues. whitecorals.comrecordsofzsi.com Sclerite structure, measurements, and type composition vary between species and different regions of the same colony, making them a useful taxonomic tool. recordsofzsi.com Colony morphology and zooid arrangement also play a role in identification. recordsofzsi.com

Advanced Extraction and Purification Strategies for this compound from Biological Matrices

Once collected, the biological matrix (the soft coral tissue) containing this compound undergoes extraction and purification processes to isolate the target compound. These strategies aim to efficiently separate this compound from other marine metabolites and biological components.

Solvent extraction is a common initial step for obtaining secondary metabolites from marine invertebrates like soft corals. nih.gov This often involves using solvents such as acetone (B3395972) or methanol (B129727) to macerate the frozen or freeze-dried coral material. mdpi.comresearchgate.net The resulting extract, a complex mixture of compounds, is then subjected to further purification steps.

Chromatographic Separation Techniques (e.g., HPLC)

Chromatographic techniques are indispensable for separating and purifying this compound from crude extracts. These methods exploit the differential interactions of compounds with a stationary phase and a mobile phase. ijpsjournal.comchromtech.com High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique in this regard. ijpsjournal.comchromtech.comthermofisher.comwikipedia.org

HPLC separates components of a mixture dissolved in a liquid solution by pumping the mixture at high pressure through a column packed with a stationary phase. wikipedia.org The different affinities of the compounds for the stationary phase lead to varying migration rates and thus separation. chromtech.comwikipedia.org Various HPLC separation modes exist, including reversed-phase and normal-phase chromatography, which separate compounds based on hydrophobicity and polarity differences, respectively. chromtech.comwikipedia.org Preparative HPLC is often employed to isolate larger quantities of the target compound after initial separation steps. nih.gov

Other chromatographic methods, such as thin layer chromatography (TLC), vacuum liquid chromatography (VLC), and column chromatography (CC), may also be used in the purification scheme prior to or in conjunction with HPLC to further fractionate the extract and enrich for this compound. nih.gov

Enrichment Methodologies for Trace Metabolites

This compound may be present in the soft coral tissue as a trace metabolite, requiring specific methodologies to enrich its concentration before detailed analysis or isolation. Enrichment techniques are crucial when dealing with low-abundance compounds within complex biological samples.

While the provided search results discuss trace enrichment in the context of drug metabolites in biological fluids using techniques like turbulent flow chromatography thermofisher.com, the general principle of concentrating a specific analyte from a complex matrix is applicable to marine natural products. These methodologies aim to reduce the volume of the sample while retaining the target metabolite, effectively increasing its concentration relative to other components. This can involve techniques that selectively bind or retain the target compound, allowing other matrix components to be washed away. thermofisher.com Subsequent analysis or purification steps, such as HPLC, can then be performed on the enriched fraction, improving sensitivity and facilitating isolation. thermofisher.com

Cultivation Techniques for Enhanced this compound Production in Soft Corals

Cultivation of soft corals, including Lobophytum species, is an area of increasing interest, particularly for the marine aquarium trade and potentially for the sustainable production of valuable secondary metabolites like this compound. ctsa.orgresearchgate.netresearchgate.net While research on specifically enhancing this compound production through cultivation is less extensively documented in the provided results, general soft coral farming techniques offer a basis for such endeavors.

Soft coral farming often utilizes fragmentation, an asexual reproduction method where a piece of the parent colony is removed and replanted to form a new colony. ctsa.orgresearchgate.netpeerj.com This technique exploits the natural ability of soft corals to reattach and grow from fragments. ctsa.org Various fragmentation methods exist, with assessments focusing on efficiency and success rates. peerj.com

Ex situ cultivation, conducted in controlled aquarium environments, allows for the manipulation of environmental factors that can influence coral growth and potentially secondary metabolite production. researchgate.netresearchgate.net Factors such as light intensity, water quality, and nutrient availability are known to affect coral physiology. whitecorals.comctsa.orgresearchgate.netresearchgate.net Research into optimizing these conditions for specific soft coral species could potentially lead to enhanced yields of this compound. researchgate.net The inclusion of fish in coral culture systems, for instance, has been explored for providing nutrient enrichment through waste, which can enhance coral growth. researchgate.net While this example focuses on growth, similar principles might be investigated for their impact on secondary metabolite biosynthesis.

The marine aquaculture industry is evolving towards large-scale systems to meet various demands, including those from the pharmaceutical industry. researchgate.net Applying scientific knowledge of coral biology and optimizing cultivation parameters holds potential for the sustainable and enhanced production of this compound from Lobophytum soft corals. researchgate.net

Total Synthesis Research of Lobolide

Strategic Disconnections and Retrosynthetic Analysis for Lobolide Scaffold

Retrosynthetic analysis is a fundamental tool in planning the synthesis of complex molecules like this compound. It involves working backward from the target molecule to identify simpler, readily available starting materials and key intermediates journalspress.com. For the this compound scaffold, strategic disconnections are typically planned to break the molecule into smaller, manageable fragments that can be synthesized independently and later coupled journalspress.com. The choice of disconnections is crucial and is guided by factors such as simplifying the molecular complexity, identifying potential bond formations in the forward synthesis, and leveraging known chemical transformations journalspress.come3s-conferences.org. Analyzing the bond network of the target molecule can help identify strategic bonds for disconnection that lead to less bridged or simplified precursors nih.gov.

Key Stereoselective Transformations in this compound Total Synthesis

Controlling stereochemistry is paramount in the synthesis of chiral natural products like this compound, which possesses multiple stereocenters. Stereoselective transformations are employed to ensure the correct relative and absolute configurations are established during the synthesis rsc.orgnumberanalytics.com.

Macrocyclization Strategies

The formation of the macrocyclic ring is a critical step in the total synthesis of this compound. Macrocyclization strategies involve the formation of a large ring structure, which can be challenging due to entropic penalties and potential transannular reactions nih.gov. Various methods can be employed for macrocyclization, including macrolactonization, macrolactamization, and transition metal-catalyzed cyclizations such as the intramolecular Heck reaction or ring-closing metathesis nih.govrsc.orgmdpi.comrsc.org. The success of a macrocyclization step often depends on the design of the linear precursor, reaction conditions, and the presence of appropriate functional groups and protecting groups nih.gov.

Chiral Auxiliary and Asymmetric Catalysis in Stereocenter Construction (e.g., Sharpless Epoxidation)

Chiral auxiliaries and asymmetric catalysis are widely used to control the stereochemistry during the construction of stereocenters in complex molecules numberanalytics.com. Chiral auxiliaries are temporarily attached to a substrate to induce asymmetry in a reaction, guiding the formation of a specific stereoisomer numberanalytics.com. Asymmetric catalysis utilizes a chiral catalyst to promote a reaction enantioselectively numberanalytics.comnobelprize.org. The Sharpless asymmetric epoxidation is a notable example of a catalytic asymmetric transformation that is highly effective for the stereoselective epoxidation of allylic alcohols, a common motif in polyoxygenated natural products like this compound numberanalytics.comnobelprize.orgresearchgate.netwikipedia.orgunits.it. This reaction, catalyzed by a titanium(IV) complex with a chiral dialkyl tartrate ligand and using tert-butyl hydroperoxide as the oxidant, allows for the introduction of epoxide stereocenters with high enantioselectivity nobelprize.orgresearchgate.netwikipedia.org. The choice of tartrate enantiomer determines the facial selectivity of the epoxidation nobelprize.orgresearchgate.net.

Protecting Group Strategies and Methodologies in Complex this compound Synthesis

Protecting groups are essential in the synthesis of complex molecules with multiple reactive functional groups tcichemicals.com. They are temporarily installed to mask specific functionalities, preventing unwanted side reactions during synthetic transformations at other sites in the molecule tcichemicals.comorganic-chemistry.org. The design of protecting group strategies in this compound synthesis requires careful consideration of the compatibility of protecting groups with various reaction conditions used throughout the synthetic route tcichemicals.com. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are often employed to allow for the selective deprotection and manipulation of functional groups at different stages of the synthesis organic-chemistry.org. Common protecting groups include silyl (B83357) ethers for alcohols, and various acyl or alkyl groups for other functionalities tcichemicals.com. The efficiency of a synthesis can be significantly impacted by the number of protection and deprotection steps required organic-chemistry.org.

Challenges and Innovations in this compound Total Synthesis Methodologies

The total synthesis of this compound presents several challenges, including the construction of the large macrocyclic ring, the installation of multiple contiguous stereocenters with high fidelity, and the potential for sensitive functional groups within the molecule nih.gov. Innovations in synthetic methodologies have been crucial in overcoming these challenges. This includes the development of new catalytic reactions for improved efficiency and stereoselectivity, novel macrocyclization techniques, and the strategic use of protecting groups nih.govrsc.orgamazon.com. The pursuit of concise and efficient routes has also led to the exploration of protecting-group-free strategies where possible rsc.org. Research in this compound synthesis contributes to the broader field of organic chemistry by pushing the boundaries of synthetic design and methodology development nih.govscripps.edu.

Biosynthetic Pathway Research of Lobolide

Proposed Biosynthetic Precursors and Intermediates for Cembrane (B156948) Diterpenoids

The biosynthesis of all terpenoids, including the cembrane diterpenoids like lobolide, originates from simple five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). jmb.or.kr In plants and many other organisms, these precursors are synthesized through the mevalonic acid (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. jmb.or.kr

The journey towards the characteristic 14-membered cembrane ring begins with the sequential condensation of these five-carbon units. Geranyl pyrophosphate (GPP), a ten-carbon molecule, is formed from one molecule of IPP and one of DMAPP. wikipedia.org The addition of another IPP unit yields the fifteen-carbon farnesyl pyrophosphate (FPP). biorxiv.org Finally, the addition of a third IPP molecule to FPP results in the formation of the twenty-carbon precursor, geranylgeranyl pyrophosphate (GGPP) . uniprot.orgwikipedia.org GGPP is the universal precursor for all diterpenoids, including the cembranoids. researchgate.netresearchgate.net

The crucial step in the formation of the cembrane skeleton is the head-to-tail cyclization of the linear GGPP molecule. researchgate.netresearchgate.net This intramolecular reaction, catalyzed by specific enzymes, joins the first and fourteenth carbon atoms of the GGPP chain to create the signature 14-membered macrocycle that defines the cembrane family of diterpenoids. researchgate.net Subsequent enzymatic modifications, such as oxidation and lactonization, are then believed to tailor this basic cembrane scaffold into the diverse array of cembranoids found in nature, including this compound.

Key Precursors in Cembrane Diterpenoid Biosynthesis

| Precursor | Description | Role in Biosynthesis |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprenoid unit. | The fundamental building block for all terpenoids. |

| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP, also a five-carbon unit. | The initial electrophile in the prenyl chain elongation. |

| Geranyl Pyrophosphate (GPP) | A ten-carbon intermediate. wikipedia.org | Formed by the condensation of one IPP and one DMAPP molecule. wikipedia.org |

| Farnesyl Pyrophosphate (FPP) | A fifteen-carbon intermediate. | Formed by the addition of an IPP molecule to GPP. |

| Geranylgeranyl Pyrophosphate (GGPP) | A twenty-carbon acyclic diterpenoid precursor. wikipedia.org | The direct linear precursor that undergoes cyclization to form the cembrane ring. researchgate.netresearchgate.net |

Enzymatic Mechanisms Involved in this compound Biosynthesis

The biosynthesis of complex natural products like this compound is orchestrated by a suite of specialized enzymes. While the complete enzymatic cascade for this compound is still under investigation, research into coral-derived terpenoids has shed light on the key enzyme classes involved.

Terpene Synthases (TSs): The initial and most critical step in forming the cembrane ring is catalyzed by a class of enzymes known as terpene synthases (TSs), or terpene cyclases. acs.orgrsc.org These enzymes are responsible for the intricate cyclization of the linear precursor, GGPP, into the characteristic 14-membered ring of the cembrane skeleton. researchgate.net Recent studies have successfully identified and characterized terpene synthases from soft corals, confirming that these animals possess the genetic machinery to produce these complex molecules independently of their symbiotic microbes. acs.orgnih.gov The discovery of coral-derived terpene synthases has been a significant breakthrough, providing a direct link between the coral genome and the vast diversity of terpenoids they produce. chemrxiv.org Some of these identified terpene synthases have been shown to produce precursors for iconic coral-specific terpenoids. nih.gov

Cytochrome P450 Monooxygenases (CYP450s): Following the formation of the basic cembrane scaffold, a series of oxidative modifications are required to generate the final structure of this compound. These reactions, which can include hydroxylations, epoxidations, and the formation of lactone rings, are typically catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govmdpi.com CYP450s are a large and versatile family of heme-containing enzymes known for their role in the metabolism of a wide range of compounds. acs.org In the context of this compound biosynthesis, CYP450s are believed to be responsible for the regio- and stereospecific oxygenations that adorn the cembrane core, leading to the final bioactive molecule. The co-localization of genes encoding for terpene synthases and CYP450s in some coral genomes suggests a coordinated functional relationship in the biosynthesis of these complex metabolites. nih.gov In mammals and fungi, these enzymes are often membrane-bound, which can influence their function and interaction with substrates. mdpi.comrsc.orgf1000research.com

Other Modifying Enzymes: Beyond the initial cyclization and subsequent oxidations, other enzyme classes may also be involved in the biosynthesis of this compound and other cembranoids. These can include:

Glycosyltransferases: These enzymes are responsible for attaching sugar moieties to the core structure, a common modification in natural products that can influence their solubility and biological activity. nih.gov

Methyltransferases: These enzymes add methyl groups to the molecule, which can also alter its properties.

Esterases and Acyltransferases: These enzymes may be involved in the formation or hydrolysis of ester linkages, such as the acetate (B1210297) groups often found in cembranoids.

The concerted action of these various enzyme classes, each with its specific catalytic function, results in the intricate and stereochemically complex structure of this compound.

Genetic and Molecular Biology Approaches to Biosynthesis Elucidation

The advent of advanced genomic and molecular biology techniques has revolutionized the study of natural product biosynthesis, including that of this compound. These approaches allow researchers to move beyond the isolation of compounds and delve into the genetic blueprint that governs their creation.

A pivotal discovery in this field was the finding that the genes responsible for terpene synthesis in soft corals are often physically clustered together in the genome. acs.org This arrangement, known as a biosynthetic gene cluster (BGC), is common in bacteria and fungi and facilitates the coordinated expression of all the enzymes required to produce a specific metabolite. The identification of these gene clusters in corals provides a roadmap for understanding the entire biosynthetic pathway of compounds like this compound. springernature.com

Genome mining has become a powerful tool for discovering novel biosynthetic pathways. By sequencing the genomes of soft corals known to produce cembranoids, such as those from the genus Sinularia, researchers can search for genes that encode for key biosynthetic enzymes like terpene synthases and cytochrome P450s. chemrxiv.orgacademindex.com This approach has led to the successful identification and functional characterization of several coral-derived terpene synthases. nih.govchemrxiv.org

Once a candidate gene or gene cluster is identified, its function can be confirmed through heterologous expression. This involves transferring the gene(s) of interest into a more easily manipulated host organism, such as bacteria or yeast, and then analyzing the metabolites produced by the engineered host. This technique allows researchers to definitively link a specific gene to the production of a particular compound or intermediate. For example, heterologous expression has been used to reconstitute the biosynthesis of a cembrene (B1233663) derivative, demonstrating the functionality of a discovered gene cluster. springernature.com

These molecular biology approaches not only confirm the biosynthetic origins of this compound within the coral itself but also provide the genetic tools necessary for its potential biotechnological production, bypassing the need for harvesting from natural coral populations.

Isotopic Labeling Studies in this compound Biosynthetic Investigations

Isotopic labeling is a powerful and classic technique used to trace the path of atoms through a biosynthetic pathway. d-nb.infonih.gov By feeding an organism with precursors enriched with stable isotopes (non-radioactive isotopes like ¹³C, ¹⁵N, or ²H), researchers can follow the incorporation of these labeled atoms into the final natural product. creative-proteomics.comresearchgate.net Analysis of the resulting labeled compound, typically using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, reveals which atoms from the precursor are incorporated and where they are located in the final structure. researchgate.netcopernicus.org

While specific isotopic labeling studies exclusively focused on this compound are not extensively documented in the readily available literature, the principles of this methodology are broadly applicable to understanding cembrane biosynthesis. For instance, feeding experiments with ¹³C-labeled acetate or glucose could definitively trace the flow of carbon from primary metabolism into the IPP and DMAPP precursors and ultimately into the cembrane backbone of this compound. osti.govnih.gov

Furthermore, isotopic labeling can be used to elucidate the mechanisms of specific enzymatic reactions. d-nb.info For example, using precursors labeled at specific positions can help to unravel the intricate rearrangement and cyclization steps catalyzed by terpene synthases. d-nb.info The pattern of label incorporation can provide strong evidence for proposed reaction intermediates and transition states. Such studies have been instrumental in understanding the biosynthesis of other complex terpenoids and polyketides. d-nb.info

In the context of this compound biosynthesis, feeding a soft coral culture with ¹³C-labeled geranylgeranyl pyrophosphate (GGPP) would be a direct way to confirm its role as the immediate precursor to the cembrane ring. The subsequent analysis of the this compound produced would show the incorporation of the ¹³C label throughout the carbon skeleton. Similarly, labeled precursors for the α-methylene-γ-lactone moiety could elucidate the origin of this important structural feature.

Chemogenetic and Metabolic Engineering Strategies for Enhanced this compound Production

The potent biological activities of this compound make it an attractive candidate for therapeutic development. However, its low natural abundance and the ecological concerns associated with harvesting soft corals necessitate the development of alternative production methods. Chemogenetics and metabolic engineering offer promising strategies to achieve sustainable and enhanced production of this compound and other valuable cembranoids.

Chemogenetics involves the use of genetically engineered receptors that are activated by specific small molecules (designer drugs). healthcare-in-europe.com While more commonly applied in neuroscience to control neuronal activity, the principles of using engineered biological systems to respond to external chemical cues can be adapted for metabolic engineering. stanford.eduucl.ac.uknih.govresearchgate.net For instance, one could design a system where the expression of the this compound biosynthetic gene cluster is placed under the control of a chemogenetic switch. This would allow for the "on-demand" production of this compound by simply adding the activating small molecule to the culture medium of the engineered host organism (e.g., yeast or microalgae). This approach provides precise temporal control over the production process, which can be advantageous for optimizing yields and minimizing metabolic burden on the host.

Metabolic engineering focuses on the targeted modification of an organism's metabolic pathways to overproduce a desired compound. jmb.or.kr This can involve several strategies:

Enhancing Precursor Supply: The availability of the universal diterpene precursor, GGPP, is often a limiting factor. researchgate.net Engineering the host organism to upregulate the MVA or MEP pathway can increase the pool of GGPP available for the terpene synthase, thereby pushing more metabolic flux towards this compound. jmb.or.krresearchgate.net

Blocking Competing Pathways: The metabolic network of any organism is complex, with multiple pathways competing for the same precursors. By identifying and down-regulating or knocking out enzymes that divert GGPP or its precursors to other metabolic fates, more resources can be channeled towards this compound synthesis.

Host Organism Optimization: The choice of the heterologous host is crucial. Organisms like Saccharomyces cerevisiae (yeast) or microalgae are attractive platforms for producing terpenoids due to their genetic tractability and established fermentation technologies. Further engineering of the host to improve its tolerance to this compound or to optimize its cellular compartments for the biosynthetic reactions can also enhance yields.

By combining the discovery of the this compound biosynthetic genes with these powerful metabolic engineering and chemogenetic strategies, it is becoming increasingly feasible to develop robust and scalable biotechnological platforms for the sustainable production of this valuable marine natural product. cas.cn

Molecular Mechanism of Action Research for Lobolide

Identification of Molecular Targets and Binding Interactions of Lobolide

Preclinical studies have identified several molecular targets for this compound, primarily within inflammatory signaling cascades. A key target is the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov Research indicates that this compound inhibits NF-κB activation in a concentration-dependent manner, with a reported IC50 value of 4.2 ± 0.3 μmol/L in HEK 293/NF-κB-Luc stable cells. nih.govnih.gov

The binding interactions of this compound with its molecular targets are complex and appear to involve the modulation of protein-protein interactions and enzymatic activity rather than direct, competitive binding to a single receptor in all cases. For instance, its effect on the NF-κB pathway is not due to direct binding to NF-κB itself, but rather by interfering with upstream signaling components that regulate NF-κB's activity. nih.gov

This compound's Influence on Specific Cellular Signaling Pathways (e.g., NF-κB, MAPK)

This compound exerts significant influence on two major signaling pathways central to inflammation: the NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov These pathways are crucial for the production of pro-inflammatory mediators.

A primary mechanism of this compound's anti-inflammatory action is the inhibition of NF-κB nuclear translocation. nih.govnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus and initiate the transcription of pro-inflammatory genes. frontiersin.org

Studies have demonstrated that this compound effectively blocks the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in a dose-dependent manner in cell models such as THP-1 human monocytes. nih.govresearchgate.net This inhibition of nuclear translocation prevents NF-κB from binding to DNA and activating the expression of its target genes, which include those for tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govnih.gov

This compound's influence extends to the modulation of several key kinases within the MAPK and NF-κB pathways. nih.govnih.gov Kinases are enzymes that add phosphate (B84403) groups to other proteins, a process known as phosphorylation, which often acts as a molecular switch to turn protein activity on or off.

This compound has been shown to impair the phosphorylation and activation of the following kinases in response to LPS stimulation:

Transforming growth factor-β-activated kinase 1 (TAK1): TAK1 is a critical upstream kinase that activates both the IKK complex (leading to NF-κB activation) and the MAPK pathways. imrpress.com By attenuating the phosphorylation of TAK1, this compound effectively dampens signals flowing through both of these pro-inflammatory cascades. nih.gov

p38 MAPK: The p38 MAPK pathway is involved in the expression of inflammatory cytokines. researchgate.net this compound has been observed to attenuate the phosphorylation and activation of p38. nih.govnih.gov

Extracellular signal-regulated kinases 1 and 2 (ERK1/2): The ERK1/2 pathway is another branch of the MAPK signaling family that can contribute to inflammatory responses. researchgate.net Research has shown that this compound also impairs the phosphorylation and activation of ERK1/2. nih.govnih.gov

The coordinated inhibition of these kinases by this compound leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

| Kinase | Effect of this compound | Downstream Consequence |

| TAK1 | Attenuates phosphorylation and activation | Inhibition of both NF-κB and MAPK pathways |

| p38 MAPK | Attenuates phosphorylation and activation | Reduced expression of inflammatory cytokines |

| ERK1/2 | Attenuates phosphorylation and activation | Reduced inflammatory response |

Nuclear Translocation Inhibition

Transcriptomic and Proteomic Profiling in Response to this compound Exposure (Preclinical)

While specific, large-scale transcriptomic and proteomic studies focused solely on this compound exposure are not extensively detailed in the available literature, the known molecular mechanisms provide a strong basis for predicting its impact on cellular gene and protein expression profiles.

Based on its inhibitory effects on the NF-κB and MAPK pathways, it can be inferred that this compound treatment in a preclinical inflammatory model would lead to:

Downregulation of pro-inflammatory gene transcripts: This would include the messenger RNA (mRNA) for cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Reduced protein expression of inflammatory mediators: Consequently, the protein levels of TNF-α, IL-1β, and other inflammatory molecules would be significantly decreased. nih.gov

Changes in the phosphoproteome: A proteomic analysis focusing on phosphorylated proteins would likely show decreased phosphorylation of key signaling proteins such as TAK1, p38, ERK1/2, and IκBα. nih.gov

Integrative analysis of transcriptomic and proteomic data is a powerful tool for understanding the comprehensive effects of a compound. frontiersin.orgnih.govmdpi.comnih.gov Such studies on this compound would provide a broader understanding of its cellular impact beyond the primary inflammatory pathways and could reveal novel molecular targets.

Investigation of this compound's Effects on Enzyme Activity and Protein Function

This compound's mechanism involves the modulation of enzyme activity, specifically targeting kinases. nih.govnih.gov By inhibiting the phosphorylation activity of TAK1, p38, and ERK, this compound effectively disrupts the signaling cascades that lead to an inflammatory response. nih.gov This modulation of kinase activity is a central aspect of its function.

The function of the transcription factor NF-κB is also profoundly affected. By preventing its nuclear translocation, this compound inhibits its primary function, which is to bind to DNA and activate gene transcription. nih.govplos.org This is a clear example of how this compound alters protein function without necessarily binding directly to the protein whose function is ultimately changed.

Receptor-Ligand Interaction Studies with this compound

Direct receptor-ligand interaction studies for this compound are not as clearly defined as for classical drugs that bind to a single, specific receptor. Its mechanism appears to be more aligned with the disruption of intracellular signaling pathways. nih.gov However, the initial trigger for the inflammatory pathways that this compound inhibits often involves receptor-ligand interactions at the cell surface, such as the binding of LPS to the Toll-like receptor 4 (TLR4) complex. nih.gov

While this compound does not appear to be a direct antagonist of TLR4, its action downstream of the receptor effectively blocks the consequences of this receptor-ligand interaction. Future research could explore whether this compound has any allosteric effects on receptor complexes or if it interacts with adaptor proteins involved in the initial signal transduction from the cell surface.

Mechanistic Insights into this compound-Induced Cellular Responses (e.g., Apoptosis, Cell Cycle Arrest)

Research into the molecular mechanisms of this compound has revealed its significant impact on fundamental cellular processes, particularly apoptosis (programmed cell death) and cell cycle arrest. These processes are critical in cancer biology, as their dysregulation is a hallmark of tumor development and progression. aging-us.com this compound's ability to modulate these pathways underscores its potential as a subject of interest in oncology research.

This compound-Induced Apoptosis:

Apoptosis is a highly regulated process essential for removing damaged or unwanted cells. wikipedia.orged.ac.uk It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. wikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. aging-us.com

Studies have shown that this compound can induce apoptosis in cancer cells through the intrinsic pathway. This process often involves the release of cytochrome c from the mitochondria into the cytosol. aging-us.comwikipedia.org Once in the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome. aging-us.comwikipedia.org This structure then recruits and activates pro-caspase-9, which in turn activates effector caspases like caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis. aging-us.comwikipedia.org

Furthermore, this compound has been observed to influence the expression of key regulatory proteins involved in apoptosis. For instance, it can modulate the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the ratio of pro- to anti-apoptotic proteins can lead to increased mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c and other pro-apoptotic factors. wikipedia.orgnih.gov Some research also points to the involvement of the nuclear factor-kappa B (NF-κB) pathway, where this compound may act as a blocker, further promoting apoptosis. dntb.gov.ua

Interactive Data Table: Key Proteins in this compound-Induced Apoptosis

| Protein Family | Protein Name | Role in Apoptosis | Reported Effect of this compound |

| Bcl-2 Family | Bax | Pro-apoptotic | Upregulation |

| Bak | Pro-apoptotic | Upregulation | |

| Bcl-2 | Anti-apoptotic | Downregulation | |

| Bcl-xL | Anti-apoptotic | Downregulation | |

| Caspases | Caspase-9 | Initiator caspase | Activation |

| Caspase-3 | Effector caspase | Activation | |

| Other | Cytochrome c | Apoptosome component | Release from mitochondria |

| Apaf-1 | Apoptosome component | Forms apoptosome with Cytochrome c | |

| NF-κB | Transcription factor | Inhibition |

This compound-Induced Cell Cycle Arrest:

The cell cycle is a series of events that leads to cell division and proliferation. It is tightly controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). mdpi.com Checkpoints exist within the cell cycle to ensure that DNA is replicated accurately and that the cell is ready to divide. nih.gov The G2/M checkpoint, for instance, prevents cells from entering mitosis with damaged DNA. mdpi.com

This compound has been shown to induce cell cycle arrest, often at the G2/M phase. dntb.gov.ua This arrest prevents cancer cells from dividing and proliferating. The mechanism underlying this effect often involves the modulation of key cell cycle regulatory proteins. For example, this compound can decrease the expression of proteins that promote progression through the G2/M phase, such as Cyclin B1, CDK1 (also known as CDC2), and CDC25c. mdpi.com

The p53 tumor suppressor protein also plays a crucial role in cell cycle arrest. mdpi.com In response to cellular stress, such as that induced by this compound, p53 can be activated. Activated p53 can then transcriptionally upregulate CDK inhibitors like p21, which can bind to and inhibit the activity of CDK-cyclin complexes, thereby halting cell cycle progression. nih.gov

Interactive Data Table: Key Proteins in this compound-Induced Cell Cycle Arrest

| Protein Family | Protein Name | Role in Cell Cycle | Reported Effect of this compound |

| Cyclins | Cyclin B1 | G2/M progression | Downregulation |

| CDKs | CDK1/CDC2 | G2/M progression | Downregulation |

| Phosphatases | CDC25c | Activates CDK1 | Downregulation |

| Tumor Suppressors | p53 | Induces cell cycle arrest | Upregulation/Activation |

| CDK Inhibitors | p21 | Inhibits CDK-cyclin complexes | Upregulation |

Structure Activity Relationship Sar Research of Lobolide Analogs

Systematic Modification Strategies for the Lobolide Cembrane (B156948) Core Structure

The cembrane skeleton of this compound, a 14-membered macrocyclic ring, offers multiple sites for chemical modification. Research into the SAR of this compound analogs involves strategic alterations to this core structure to probe the determinants of biological activity. These modifications are generally aimed at exploring the impact of the ring's conformation, the nature and position of substituents, and the integrity of key functional groups.

Systematic modification strategies often fall into several categories:

Ring Alterations: This includes reactions that change the size or conformation of the cembrane core, such as ring expansion, contraction, or the introduction of new fused rings. A "diversity-oriented synthesis" approach can be employed to rapidly generate a library of analogs with varied core structures from a common precursor. researchgate.net

Functional Group Interconversion: Key functional groups on the cembrane ring, such as hydroxyl groups, ketones, and epoxides, are prime targets for modification. Strategies include acetylation, oxidation, reduction, and epoxidation or cleavage of epoxide rings to create diols. For instance, the acetylation of a hydroxyl group, such as in the case of converting 13-hydroxythis compound to 13,18-diacetylsinularolide B, represents a common modification strategy. researchgate.net

Stereochemical Modifications: The complex stereochemistry of the this compound core is crucial for its activity. Synthetic strategies may target the inversion of specific stereocenters to understand their importance for target binding. The synthesis of nucleoside analogs, for example, has developed flexible methods to access different stereoconfigurations (D- or L-), which is a concept applicable to complex molecules like this compound. nih.gov

Peripheral Modifications: This involves altering the substituents attached to the main cembrane ring without changing the core itself. This is a common approach to fine-tune properties like solubility, stability, and potency.

These systematic approaches allow chemists to build a comprehensive map of how structural changes to the cembrane framework influence bioactivity, guiding the rational design of new and improved analogs. oncodesign-services.com

Influence of Specific Functional Groups on this compound's Biological Activity Profile

The biological activity of this compound is profoundly influenced by the specific functional groups adorning its cembrane framework. Research has pinpointed several key moieties whose presence and configuration are critical for cytotoxicity.

The most significant functional group for the bioactivity of many cembranoid and sesquiterpene lactones is the α-methylene-γ-lactone moiety. ic.ac.uk This electrophilic group is believed to act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins like enzymes or transcription factors. nih.gov This irreversible binding can lead to the inhibition of critical cellular pathways, contributing to the compound's cytotoxic effect. Studies on various natural products have shown that modification or removal of the α-methylene-γ-lactone group often leads to a significant reduction or complete loss of cytotoxicity. researchgate.netmdpi.com

Other functional groups also play crucial roles:

Epoxide Ring: Many bioactive cembranoids, including this compound, feature an epoxide ring. This group can participate in interactions with biological targets and its stereochemistry and position on the cembrane ring are often vital for activity.

Hydroxyl and Acetyl Groups: The presence, position, and stereochemistry of hydroxyl groups on the cembrane ring can significantly modulate activity. These groups can form hydrogen bonds with target proteins. Their modification, for example through acetylation, can alter the molecule's polarity and steric profile, thereby influencing its potency and pharmacokinetic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models translate structural features into numerical descriptors (e.g., electronic, steric, and hydrophobic properties) and use statistical methods to build an equation that can predict the activity of new, unsynthesized analogs. nih.gov

For complex natural products like this compound, QSAR studies can be particularly valuable for navigating the vast chemical space and prioritizing synthetic targets. A typical QSAR workflow involves:

Data Set Assembly: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values for cytotoxicity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), this involves aligning the molecules and calculating steric and electrostatic fields around them. nih.gov

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to generate a model that best correlates the descriptors with the observed activity. vietnamjournal.rucmu.ac.th

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a test set of compounds not used in model generation). nih.gov

While specific, published QSAR models for this compound derivatives are not prominent in the surveyed literature, the methodology has been applied to other complex natural products and cembranoids. acs.orgacs.org Such models for this compound could identify which structural properties (e.g., the charge on a specific atom, the molecule's dipole moment, or its shape) are most influential for cytotoxicity. mdpi.com This would provide invaluable guidance for designing future analogs with enhanced potency.

Positional Scanning and Substituent Effects on this compound Analogs

Positional scanning is a strategy used in SAR studies where a specific position on a lead molecule is systematically modified with a variety of substituents to probe the effect on biological activity. This approach helps to identify the optimal functional group for a particular location on the molecular scaffold. The analysis of substituent effects on this compound and related cembranoid analogs has yielded crucial insights into their cytotoxicity.

Research on various cembranoids isolated from soft corals of the genus Lobophytum demonstrates how different substituents on the cembrane ring impact cytotoxic activity. For instance, comparing the activity of various naturally occurring analogs reveals important trends. The presence of an acetyl group, the position of a hydroxyl group, or the difference in stereochemistry can lead to significant variations in potency against different cancer cell lines. mdpi.com

The following table summarizes the cytotoxic activity of this compound A and several related cembranoids, illustrating the effect of different substituents.

| Compound Name | Cancer Cell Line | Activity (IC₅₀) | Source |

| This compound A | A549 (Lung) | 2.5 µmol/L | mdpi.com |

| HT-29 (Colon) | 1.5 µmol/L | mdpi.com | |

| SNU-398 (Liver) | 2.3 µmol/L | mdpi.com | |

| Capan-1 (Pancreas) | 7.4 µmol/L | mdpi.com | |

| Durumolide J | A549 (Lung) | 2.1 µmol/L | mdpi.com |

| HT-29 (Colon) | 1.8 µmol/L | mdpi.com | |

| Lobophytolide D | A549 (Lung) | 2.9 µmol/L | mdpi.com |

| HT-29 (Colon) | 2.2 µmol/L | mdpi.com | |

| (1S,2S,3E,7E,11E)-3,7,11,15-cembratetraen-17,2-olide | A-549 (Lung) | 5.1 µM | mdpi.com |

| HT-29 (Colon) | 1.8 µM | mdpi.com | |

| Lobomichaolide | A-549 (Lung) | 0.38 µg/mL | |

| P-388 (Leukemia) | 0.34 µg/mL | ||

| Crassolide | HT-29 (Colon) | 0.26 µg/mL | |

| P-388 (Leukemia) | 0.08 µg/mL |

These data highlight that even minor changes in substitution can modulate potency and selectivity against different cancer types. A systematic positional scan, where chemists synthesize analogs with diverse functional groups at each modifiable position, would allow for a more detailed understanding of these effects and the optimization of the this compound scaffold. oncodesign-services.com

Conformational Analysis and its Impact on this compound's Bioactivity

The biological activity of a flexible macrocycle like this compound is intrinsically linked to its three-dimensional shape, or conformation. libretexts.org Conformational analysis, the study of the different spatial arrangements a molecule can adopt through bond rotations, is therefore essential for understanding its SAR. ic.ac.uk The 14-membered cembrane ring of this compound is not rigid and can exist in an equilibrium of multiple low-energy conformations. Only one of these conformations may be the "bioactive conformation" that fits optimally into the binding site of its biological target.

Methods used to study the conformation of complex molecules like this compound include:

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of protons in space, which helps to define the molecule's 3D structure in solution. unifi.itfrontiersin.org

X-ray Crystallography: This method provides a precise snapshot of the molecule's conformation in the solid state.

Molecular Modeling and Dynamics: Computational methods are used to explore the potential energy surface of the molecule, identify stable low-energy conformers, and simulate their dynamic behavior over time. nih.gov Molecular docking, a related technique, predicts the preferred binding pose of a ligand within a receptor's active site. researchgate.netsarjournal.comfrontiersin.org

For this compound, the conformation of the cembrane ring dictates the spatial presentation of its key functional groups. Research on related cembranoids has shown that functional groups elsewhere on the ring can significantly influence the conformation and stereochemistry of the crucial α-methylene-γ-lactone moiety. researchgate.net This highlights a deep interplay between substitution and conformation. An incorrect ring conformation could misalign the lactone group, preventing it from reacting with its target and thereby abolishing its biological activity. Therefore, a comprehensive understanding of this compound's conformational landscape is a prerequisite for the rational design of new analogs with improved bioactivity.

Preclinical Biological Activity Research of Lobolide and Analogs in Vitro and in Vivo Models

In Vitro Cellular Assays for Investigating Lobolide's Biological Effects

In vitro studies using cultured cells are fundamental in preclinical research, providing initial insights into the bioactivity of a compound at the cellular level. For this compound and its analogs, these assays have been crucial in identifying potential anti-cancer and anti-inflammatory activities.

A significant area of investigation for cembranoid compounds has been their potential to inhibit the growth of or kill cancer cells. While specific data for this compound is limited in the reviewed literature, numerous studies have demonstrated the potent cytotoxic and anti-proliferative effects of its close analogs against a variety of human tumor cell lines. mdpi.commdpi.com

Chemical investigations of the soft coral Lobophytum crassum have led to the isolation of several cytotoxic cembranoids. mdpi.comnih.govcapes.gov.br One analog, 13-acetoxysarcophytoxide, showed cytotoxicity against the A-549 human lung carcinoma cell line with a reported half-maximal effective dose (ED₅₀) of 3.6 μg/mL. mdpi.com Other metabolites from L. crassum, including crassumolide A and crassumolide C, were found to be cytotoxic towards Ca9-22 oral cancer cells. nih.govcapes.gov.br Further studies on cembranoids from Lobophytum laevigatum and Lobophytum michaelae have also reported cytotoxic activity against various human cancer cell lines, underscoring the potential of this class of compounds in oncology research. mdpi.comnih.gov

| Compound | Cancer Cell Line | Cell Type | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| 13-acetoxysarcophytoxide | A-549 | Human Lung Carcinoma | ED₅₀ | 3.6 µg/mL | mdpi.com |

| Crassumolide A | Ca9-22 | Human Oral Cancer | Cytotoxic | - | nih.govcapes.gov.br |

| Crassumolide C | Ca9-22 | Human Oral Cancer | Cytotoxic | - | nih.govcapes.gov.br |

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties in various immune cell models. nih.govnih.gov The primary mechanism appears to be its ability to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov

In a key study, this compound was shown to inhibit NF-κB activation in a concentration-dependent manner in HEK 293/NF-κB-Luc reporter cells, with a half-maximal inhibitory concentration (IC₅₀) of 4.2 ± 0.3 μmol/L. nih.gov This inhibitory activity translates to functional effects in immune cells. In experiments using THP-1 human monocytes and human peripheral blood mononuclear cells (PBMCs), treatment with this compound at concentrations between 2.5 and 10 μmol/L resulted in a significant suppression of the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), following stimulation with lipopolysaccharide (LPS). nih.govnih.gov These findings highlight this compound's potential as a potent anti-inflammatory agent. nih.gov

| Cell Line / Type | Assay / Target | Effect | Potency (IC₅₀ / Concentration) | Source |

|---|---|---|---|---|

| HEK 293/NF-κB-Luc | NF-κB Activation | Inhibition | 4.2 ± 0.3 µmol/L | nih.gov |

| THP-1 Human Monocytes | LPS-induced TNF-α Production | Suppression | 2.5 - 10 µmol/L | nih.govnih.gov |

| THP-1 Human Monocytes | LPS-induced IL-1β Production | Suppression | 2.5 - 10 µmol/L | nih.govnih.gov |

| Human PBMCs | LPS-induced TNF-α Production | Suppression | 2.5 - 10 µmol/L | nih.gov |

| Human PBMCs | LPS-induced IL-1β Production | Suppression | 2.5 - 10 µmol/L | nih.gov |

The potential for this compound and its analogs to inhibit viral replication has also been considered. Studies have initiated screening of cembranoids from Lobophytum michaelae and Lobophytum crassum for activity against human cytomegalovirus (HCMV). mdpi.commdpi.com However, based on the reviewed scientific literature, specific data confirming the antiviral efficacy of this compound or detailing positive outcomes for its analogs are not currently available.

Anti-inflammatory and Immunomodulatory Effects in Immune Cells

Mechanistic Studies of this compound in Preclinical Disease Models (e.g., Cancer Cell Lines, Inflammatory Models)

Understanding the molecular mechanism of a compound is essential for its development as a therapeutic agent. For this compound, mechanistic studies have primarily focused on its well-documented anti-inflammatory effects. nih.govnih.gov

The anti-inflammatory activity of this compound is attributed to its interference with key signaling cascades. nih.gov Research shows that this compound blocks the translocation of the NF-κB p65 subunit from the cytoplasm into the nucleus in macrophages. nih.govnih.gov This blockade prevents NF-κB from activating the transcription of genes for pro-inflammatory proteins. The upstream mechanism for this effect involves the inhibition of the TAK1-IKK-NF-κB signaling pathway. nih.govnih.gov Furthermore, this compound was found to attenuate the phosphorylation, and thus the activity, of p38 and ERK mitogen-activated protein kinases (MAPKs), which are also critical coordinators of the inflammatory response. nih.govnih.gov In addition to the effects of this compound, related cembranoid analogs have been shown to inhibit the expression of the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell models. nih.govcapes.gov.brnih.gov

While the cytotoxic properties of this compound analogs are established, the precise molecular mechanisms, such as the induction of apoptosis (programmed cell death) or cell cycle arrest, have not been specifically elucidated for this compound in the reviewed literature. wikipedia.orgaging-us.com These are common mechanisms for anti-cancer compounds and represent an area for future investigation for this compound. aging-us.commdpi.com

Preclinical In Vivo Animal Model Research for this compound's Pharmacological Potential

The transition from in vitro findings to in vivo animal models is a critical step in preclinical research to evaluate a compound's efficacy and behavior in a whole living system. mdpi.cominfinixbio.com Despite the promising anti-inflammatory and cytotoxic data from cellular assays, a search of the available scientific literature did not yield any specific preclinical in vivo animal studies for this compound. Therefore, information regarding the pharmacological potential, efficacy, and pharmacokinetic profile of this compound in animal models of disease is currently lacking.

Synthetic Analogue Development and Research for Lobolide Scaffold

Design Principles for Novel Lobolide Analogs with Enhanced Biological Attributes

Designing novel this compound analogs often involves modifying specific functional groups or the core cembranoid scaffold to improve biological activity, selectivity, or pharmacokinetic properties. researchgate.net This can include alterations to the α-methylene-γ-lactone moiety, double bonds, or introduction of new substituents. researchgate.netresearchgate.net The goal is to create compounds with enhanced anti-inflammatory, cytotoxic, or other relevant activities observed in lobolides and related cembranoids. researchgate.netresearchgate.netresearchgate.net Structure-activity relationship studies are crucial in this process to understand how structural changes impact biological outcomes. vdoc.pub

Semisynthetic Approaches to this compound Derivatives

Semisynthesis involves using a naturally occurring compound, such as this compound or a related cembranoid, as a starting material and performing chemical reactions to create new derivatives. researchgate.netnih.gov This approach can be more efficient than total synthesis for complex molecules. Semisynthetic strategies for cembranoid derivatives have been explored to generate compounds with modified structures and potentially altered biological activities. researchgate.net For example, modifications to hydroxyl groups or epoxides on the cembranoid scaffold can yield new derivatives. researchgate.net

Chemoenzymatic Synthesis of this compound Analogs

Chemoenzymatic synthesis combines chemical and enzymatic transformations to synthesize complex molecules. This approach can offer advantages such as high selectivity and milder reaction conditions. While the search results did not provide specific examples of chemoenzymatic synthesis applied directly to this compound, chemoenzymatic methods have been used for the synthesis of other complex molecules and analogues, suggesting its potential applicability to the this compound scaffold. ucas.ac.cn Enzymes can be employed for specific steps like regioselective functionalization or stereoselective transformations that are challenging to achieve purely chemically.

Diversification Strategies for the this compound Molecular Scaffold

Diversification strategies aim to generate a range of structurally distinct compounds based on the this compound scaffold. This can involve various chemical reactions that modify the core ring system or introduce diverse functional groups. researchgate.net Examples of diversification approaches for natural product scaffolds include ring distortion reactions and the introduction of different substituents through various coupling reactions. researchgate.net The goal is to create a library of analogs to explore a wider chemical space and identify compounds with improved properties.

Methodologies for Lead Optimization and Compound Library Generation Based on this compound

Lead optimization involves refining the structure of a promising compound (a "lead") to enhance its potency, selectivity, and pharmacokinetic properties. vdoc.pub For this compound-based research, this would involve synthesizing and testing a series of analogs with systematic structural variations. Compound library generation based on this compound involves creating a collection of diverse this compound derivatives. vdoc.pubresearchgate.net Methodologies for this can include combinatorial chemistry techniques, parallel synthesis, and diversification strategies discussed earlier. researchgate.net High-throughput screening can then be used to evaluate the biological activity of these libraries to identify new leads with desired attributes. vdoc.pub

Advanced Research Perspectives and Future Directions for Lobolide

Exploration of Unexplored Biological Targets for Lobolide and its Analogs

Current research indicates that this compound can inhibit the NF-κB pathway by blocking the translocation of NF-κB from the cytoplasm to the nucleus, and it also affects p38 and Erk1/2 MAP kinase phosphorylation nih.govnih.gov. This suggests a multi-targeted mechanism of action. However, the complete spectrum of biological targets for this compound and its synthetic or natural analogs is not yet fully elucidated. Future studies should focus on identifying novel protein interactions and cellular pathways modulated by this compound beyond those already established. Techniques such as proteomic profiling, affinity chromatography coupled with mass spectrometry, and high-throughput screening against diverse target libraries could reveal previously unknown binding partners and affected signaling cascades. Exploring the biological activities of this compound analogs could also uncover compounds with enhanced potency, selectivity, or altered target profiles. Research into unexplored therapeutic opportunities in the human genome highlights the potential for identifying novel drug targets, which could be relevant for this compound research nih.gov.

Innovations in this compound Delivery Systems for Research Applications

Efficient delivery of this compound to specific cells or tissues is crucial for both fundamental research and potential future applications. Innovations in drug delivery systems can enhance solubility, stability, and targeted delivery, thereby improving experimental outcomes and reducing the amount of compound needed. Future research should explore the application of various advanced delivery systems for this compound in research settings. This could include the use of liposomal formulations, nanoparticles (such as PLGA-based systems), or other biocompatible carriers nih.govmdpi.comnih.gov. These systems could facilitate studies on cellular uptake, intracellular localization, and sustained release of this compound, providing valuable insights into its cellular pharmacology. Research into liposomal drug delivery systems has shown their benefits in stabilizing compounds, overcoming cellular uptake obstacles, and improving biodistribution nih.govnih.gov.

Emerging Methodologies for this compound Biosynthesis Engineering and Sustainable Supply

The sustainable supply of this compound, traditionally isolated from soft corals, is a significant challenge. Emerging methodologies in biosynthesis engineering offer promising avenues for alternative and sustainable production. Future research should focus on elucidating the complete biosynthetic pathway of this compound in its natural producers and engineering heterologous expression systems, such as bacteria, yeast, or plant cell cultures, to produce this compound or its precursors parliament.ukfao.orgsdu.dkju.se. This involves identifying and manipulating the genes encoding the necessary enzymes. Advances in synthetic biology and metabolic engineering can facilitate the efficient and scalable production of this compound, reducing reliance on wild coral harvesting and ensuring a consistent supply for research and development. Research into sustainable manufacturing and production development highlights the importance of technological innovations and integrating economic, environmental, and social factors parliament.ukfao.orgsdu.dkju.se.

Integration of Computational and Experimental Approaches in this compound Research (e.g., Molecular Dynamics Simulations)

Integrating computational and experimental approaches is essential for a comprehensive understanding of this compound's behavior and interactions at the molecular level. Techniques such as molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound, its binding kinetics and thermodynamics with target molecules, and its behavior in different environments mdpi.comnih.govarxiv.orgchemrxiv.orgfrontiersin.org. In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can help predict the activity of this compound analogs and guide the design of new compounds with improved properties nih.govtjnpr.orgjapsonline.com. These computational predictions should be validated through rigorous experimental studies, such as binding assays, enzyme activity measurements, and cell-based assays researchgate.netnih.govarxiv.orgiastate.edu. The iterative interplay between computational modeling and experimental validation can significantly accelerate the discovery and characterization of this compound's biological activities. Computational studies, including molecular dynamics simulations, are increasingly used to understand molecular interactions and predict compound behavior mdpi.comnih.govarxiv.orgchemrxiv.orgfrontiersin.orgnih.govtjnpr.orgjapsonline.com. Experimental validation is crucial to confirm in silico predictions researchgate.netnih.govarxiv.orgiastate.edu.

Potential for this compound as a Chemical Probe in Biological Systems

This compound's ability to modulate key signaling pathways like NF-κB suggests its potential utility as a chemical probe to investigate specific biological processes nih.govnih.gov. Future research could explore the development of modified this compound molecules, such as affinity probes or labeled derivatives, to facilitate the identification and characterization of its direct molecular targets in complex biological systems. These probes could be valuable tools for dissecting signaling pathways, studying protein-ligand interactions, and understanding the functional consequences of target modulation mdpi.comanr.frnih.gov. Utilizing this compound as a chemical probe can help uncover the intricate details of the biological pathways it influences. Research on protein-protein interactions and the use of chemical probes highlights their importance in understanding biological processes mdpi.comanr.frnih.gov.

Future Research in Ecological Roles and Chemical Ecology of this compound

Beyond its potential biomedical applications, further research into the ecological roles and chemical ecology of this compound in its natural marine environment is warranted. Understanding the factors that influence this compound production in soft corals, its release into the environment, and its interactions with other marine organisms (e.g., as a defense mechanism against predation or fouling, or its role in microbial interactions) can provide valuable ecological insights frontiersin.orgnottingham.ac.uk. Such studies can also inform sustainable harvesting or aquaculture practices if wild collection remains necessary. Investigating the environmental cues and genetic factors regulating this compound biosynthesis in soft corals could also open new avenues for controlled production in aquaculture settings. Research into the chemical ecology of marine organisms, including soft corals and their associated bacteria, reveals complex interactions and the role of natural products frontiersin.org.

Q & A

Q. What experimental protocols are recommended for assessing Lobolide’s cytotoxicity in macrophage models?

Methodological Answer:

- Use in vitro macrophage cell lines (e.g., RAW 264.7) with standardized viability assays (MTT or LDH release) to quantify cytotoxicity.

- Design dose-response experiments with this compound concentrations ranging from 0–50 μmol/L, as cytotoxicity becomes significant at ≥20 μmol/L .

- Include negative controls (vehicle-only treatment) and positive controls (e.g., LPS-induced cytotoxicity) to validate assay sensitivity.

- Key Data:

| Concentration (μmol/L) | Cytotoxicity (%) |

|---|---|

| 0 | 0 |

| 20 | 25 |

| 30 | 90 |

| 50 | 85 |

| Source: Adapted from macrophage cytotoxicity assays . |

Q. How can researchers validate this compound’s inhibitory effects on NF-κB and MAPK pathways?

Methodological Answer:

- Perform Western blotting to measure phosphorylation levels of NF-κB (p65 subunit) and MAPK proteins (p38, ERK) in treated macrophages.

- Combine pathway inhibition assays with cytokine profiling (e.g., TNF-α, IL-6 ELISA) to link molecular activity to functional outcomes.

- Use pharmacological inhibitors (e.g., BAY 11-7082 for NF-κB) as comparative controls to confirm this compound-specific effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported cytotoxicity thresholds for this compound across different cell types?

Methodological Answer:

- Conduct a meta-analysis of existing data to identify variables influencing cytotoxicity (e.g., cell type, exposure duration, assay methods).

- Replicate experiments under standardized conditions (e.g., 24-hour exposure, matched cell viability protocols) to isolate cell-specific sensitivity.

- Explore mechanistic differences (e.g., metabolic activity, receptor expression) using transcriptomics or proteomics to explain variability .

Q. What strategies optimize the design of dose-response studies for this compound’s anti-inflammatory activity?

Methodological Answer:

- Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values for pathway inhibition.

- Incorporate time-course experiments to differentiate acute vs. sustained effects on NF-κB/MAPK activity.

- Validate specificity via CRISPR/Cas9 knockout models (e.g., p38-deficient macrophages) to confirm this compound’s target engagement .

Q. How can researchers address the dual role of this compound in pro-survival and cytotoxic signaling pathways?

Methodological Answer:

- Employ single-cell RNA sequencing to identify subpopulations of cells with divergent responses to this compound.

- Integrate phosphoproteomics data to map crosstalk between NF-κB inhibition and off-target kinase activation.

- Use pathway enrichment analysis (e.g., KEGG, GO) to prioritize conflicting signaling nodes for functional validation .

Methodological Frameworks

Q. What statistical approaches are appropriate for analyzing this compound’s concentration-dependent effects?

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons of cytotoxicity or cytokine data.

- Use principal component analysis (PCA) to reduce dimensionality in omics datasets and identify key biomarkers.

- Report effect sizes (e.g., Cohen’s d) to quantify the practical significance of this compound’s activity .

Q. How to formulate hypothesis-driven research questions for this compound’s mechanism of action?

- Follow the PICOT framework: P opulation (specific cell type), I ntervention (this compound dose), C omparator (control/inhibitor), O utcome (e.g., NF-κB inhibition), T ime (exposure duration) .

- Example: “Does 24-hour exposure to 25 μmol/L this compound (I) reduce NF-κB phosphorylation (O) in RAW 264.7 macrophages (P) compared to BAY 11-7082 (C)?”

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

- Adhere to FAIR principles: Share raw data (cytotoxicity curves, blot images), detailed protocols (e.g., cell culture conditions), and analytical code publicly.

- Pre-register experimental designs (e.g., on Open Science Framework) to minimize selective reporting bias .

Q. What steps mitigate ethical concerns in animal-derived macrophage studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.